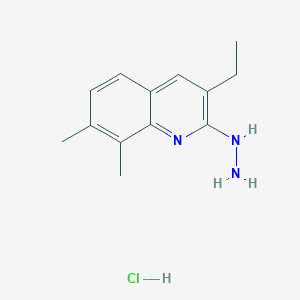
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves several steps. The starting materials typically include quinoline derivatives, which undergo a series of reactions such as alkylation, methylation, and hydrazination. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazino group is replaced by other nucleophiles such as halides or alkoxides.
Scientific Research Applications
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quinoline derivatives.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar compounds to 7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride include other quinoline derivatives such as:
- 8-Methylquinoline
- 2-Ethylquinoline
- 3,4-Dimethylquinoline
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
1171061-75-8 |
|---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(3-ethyl-7,8-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
InChI Key |
WVTIHNJQNKFJBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)C)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















